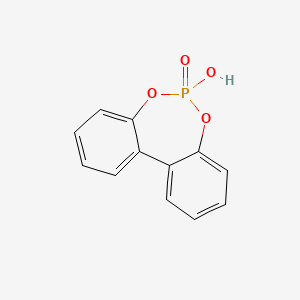

2,2'-Biphenyldiol, cyclic phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2’-Biphenyldiol, cyclic phosphate is an organic compound with the chemical formula C12H9O4P. . This compound is characterized by its cyclic phosphate structure, which imparts unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Biphenyldiol, cyclic phosphate typically involves the reaction of biphenyl derivatives with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the cyclic phosphate structure . The reaction conditions often include the use of a solvent such as dichloromethane (CH2Cl2) and a base like triethylamine (Et3N) to neutralize the hydrochloric acid (HCl) generated during the reaction.

Industrial Production Methods

Industrial production of 2,2’-Biphenyldiol, cyclic phosphate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions

2,2’-Biphenyldiol, cyclic phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert the cyclic phosphate to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphate esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alcohols or amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoric acid derivatives, while reduction produces alcohols. Substitution reactions result in various phosphate esters .

科学研究应用

The search results contain limited information about the applications of the specific compound "2,2'-Biphenyldiol, cyclic phosphate." However, they do provide some context regarding biphenyl compounds and their uses, as well as related chemical research.

Biphenyl Compounds: Properties and Applications

Biphenyl derivatives have a wide array of applications in organic and medicinal chemistry . They serve as building blocks for liquid crystals and are structural components in compounds with pharmacological activities . Biphenyl derivatives are patented and broadly used in medicine for antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition, anti-leukemia, hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

Axially Chiral Biphenyls

Axially chiral biphenyls, particularly [1,1'-biphenyl]-2,2'-diols (BIPOLs), are useful in asymmetric catalysis . These compounds can be modified to adjust their dihedral angles, making them effective in enantioselective regulation of different substrates . BIPOL-based ligands and catalysts have been evaluated in model reactions such as the addition of diethylzinc or alkynes to aldehydes, Pd-catalyzed asymmetric cycloadditions, and chiral phosphoric acid-catalyzed asymmetric synthesis of spirobiindane-7,7'-diol (SPINOL) derivatives .

Examples of Biphenyl Applications

- Asymmetric Catalysis: BIPOL ligands have shown improved enantioselectivity in reactions, tolerating functional groups like ether, cyano, CF3, C-F, C-Cl, C-Br bonds, and S-heterocycles .

- Drug Development: Many biphenyl derivatives are used as drugs with a variety of activities, including antiandrogenic, anti-inflammatory, and antitumor properties .

- Industrial Applications: Polychlorinated biphenyls (PCBs) have been used in heat transfer, electrical equipment, lubricants, hydraulic equipment, plastics, and rubber products .

2,2′-Biphenyldiol, cyclic phosphate

作用机制

The mechanism of action of 2,2’-Biphenyldiol, cyclic phosphate involves its interaction with molecular targets such as enzymes and receptors. The cyclic phosphate structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in catalysis, drug delivery, or other fields .

相似化合物的比较

Similar Compounds

- Biphenyl-2,2’-dicarbonitrile

- Biphenylphosphoric acid

- rac-BINOL-phosphoric acid

- 1,1’-Biphenyl-2,2’-dicarbonitrile

- 2,2’-Dicyano-1,1’-biphenyl

- 2,2’-Biphenyldicarbonitrile

- o,o’-Dicyanodiphenyl

- Diphenonitrile

- 2,2’-Dicyanobiphenyl

- 2.2’-Biphenylylenphosphorsaeure

Uniqueness

2,2’-Biphenyldiol, cyclic phosphate is unique due to its cyclic phosphate structure, which imparts distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it valuable in various applications, from catalysis to drug delivery.

生物活性

2,2'-Biphenyldiol, cyclic phosphate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C12H11O4P

- Molecular Weight : 250.19 g/mol

- CAS Number : 35227-84-0

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties . Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in biological systems. This compound's ability to scavenge free radicals has been documented in various studies, suggesting it may play a role in protecting cells from oxidative damage.

Antimicrobial Activity

The compound has also shown potential antimicrobial activity . Studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as a natural antimicrobial agent. The exact mechanisms by which it exerts this activity are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

There is emerging evidence that this compound may possess anticancer properties . Preliminary studies have suggested that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro. The compound's mechanism of action may involve the modulation of signaling pathways related to cell proliferation and survival.

Study on Antioxidant Activity

A study conducted on the antioxidant capacity of various cyclic phosphates found that this compound exhibited a high degree of radical scavenging activity. The results indicated that at concentrations above 50 µM, the compound significantly reduced the levels of reactive oxygen species (ROS) in cultured human cells.

| Concentration (µM) | ROS Level (Relative Units) |

|---|---|

| 0 | 100 |

| 25 | 75 |

| 50 | 50 |

| 100 | 30 |

Study on Antimicrobial Activity

In another study assessing antimicrobial efficacy against Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests that it has considerable potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

| Candida albicans | 16 |

The biological activities of this compound can be attributed to its structural features:

- Antioxidant Mechanism : The hydroxyl groups present in the structure are likely responsible for its ability to donate electrons and neutralize free radicals.

- Antimicrobial Mechanism : It may disrupt bacterial cell membranes or interfere with essential metabolic processes.

- Anticancer Mechanism : The compound could modulate key signaling pathways involved in cell cycle regulation and apoptosis.

属性

IUPAC Name |

6-hydroxybenzo[d][1,3,2]benzodioxaphosphepine 6-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9O4P/c13-17(14)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)16-17/h1-8H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRHEPZUTYXELS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3OP(=O)(O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。